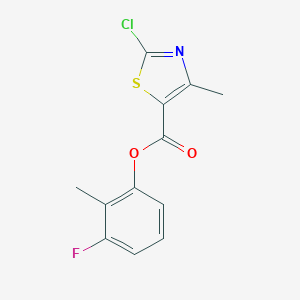![molecular formula C19H20N4O2S B287450 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone, also known as Compound A, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. This molecule has shown promise in various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound A has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to activate the p53 pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, this compound A has been found to inhibit the replication of herpes simplex virus type 1 and type 2.
Vorteile Und Einschränkungen Für Laborexperimente
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has several advantages as a research tool. It has been found to be stable in various solvents and can be easily synthesized in the laboratory. Additionally, it has been found to be non-toxic and does not exhibit any significant side effects. However, there are also limitations to its use in lab experiments. This compound A has poor solubility in water, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further studies to evaluate its safety and efficacy in animal models and clinical trials.
In conclusion, this compound A is a small molecule drug that has shown promise in various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Its synthesis method has been optimized to improve the yield and purity of the final product. Its mechanism of action is not fully understood, but it has been suggested to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound A has several advantages as a research tool, but also has limitations to its use in lab experiments. There are several future directions for research on this compound A, including its potential use in the treatment of inflammatory diseases and its safety and efficacy in animal models and clinical trials.
Synthesemethoden
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A is synthesized through a series of chemical reactions. The process involves the reaction of 3,4-dimethylphenol with methylthioacetic acid, followed by the reaction of the resulting product with 2-chloro-6-(2,4-dimethylphenyl)pyrimidine. The final step involves the reaction of the resulting intermediate with 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. The synthesis of this compound A has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone A has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound A has been found to have anti-viral effects against herpes simplex virus type 1 and type 2.
Eigenschaften
Molekularformel |
C19H20N4O2S |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-[1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C19H20N4O2S/c1-11-6-7-15(8-12(11)2)25-18-9-17(21-19(22-18)26-5)23-13(3)16(10-20-23)14(4)24/h6-10H,1-5H3 |
InChI-Schlüssel |
LVEGSPSAZSYXHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)SC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















